4-Methyl-2-nitrobenzoic acid
Overview
Description
4-Methyl-2-nitrobenzoic acid is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. Although the provided papers do not directly discuss 4-Methyl-2-nitrobenzoic acid, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be informative for understanding 4-Methyl-2-nitrobenzoic acid.
Synthesis Analysis
The synthesis of compounds related to 4-Methyl-2-nitrobenzoic acid involves several steps, including nitration, esterification, and the formation of salts with organic bases. For instance, the synthesis of 4-methylsulfonyl-2-nitrobenzoate was achieved by reacting methanol and thionyl chloride with 4-methylsulfonyl-2-nitrobenzoic acid under mild conditions . Similarly, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole was reported, which includes a nucleophilic substitution with pyridine without additional base, and the use of glycolic acid for the cyclisation step to avoid by-products . These methods could potentially be adapted for the synthesis of 4-Methyl-2-nitrobenzoic acid by considering the specific functional groups and reactivity of the compound.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Methyl-2-nitrobenzoic acid has been characterized using X-ray diffraction and NMR spectroscopy. For example, the crystal structure of methyl 4-methylsulfonyl-2-nitrobenzoate revealed the dihedral angles between the nitro group and the benzene ring, as well as between the carboxylate group and the benzene ring . Additionally, the structure of 2-methylimidazolium-4-nitrobenzoate was determined, showing the presence of H-bonding interactions and crystallization in a triclinic crystal system . These structural analyses are crucial for understanding the chemical behavior and potential applications of 4-Methyl-2-nitrobenzoic acid.
Chemical Reactions Analysis
The reactivity of nitrobenzoic acid derivatives is highlighted in the synthesis of various compounds. For instance, the formation of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole involves a nucleophilic substitution reaction . The Fischer esterification reaction was used to synthesize 4-amino-3-nitrobenzoic acid methyl ester, demonstrating the reactivity of the nitrobenzoic acid moiety under acidic conditions . These reactions provide a basis for predicting the chemical behavior of 4-Methyl-2-nitrobenzoic acid in various organic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzoic acid derivatives have been studied through various techniques. The crystal structure of methyl 4-methylsulfonyl-2-nitrobenzoate is stabilized by weak intermolecular interactions . The optical properties of 2-methylimidazolium-4-nitrobenzoate were investigated using UV-Vis-NIR spectroscopy, and its thermal stability was assessed by thermo gravimetric and differential thermal analyses . These studies provide insights into the stability, intermolecular interactions, and potential applications of 4-Methyl-2-nitrobenzoic acid in optical materials.
Safety And Hazards
Future Directions
While specific future directions for 4-Methyl-2-nitrobenzoic acid are not mentioned in the retrieved sources, it’s worth noting that nitro compounds have been studied for their potential in charge-transfer complexes due to the enhanced possibility for stabilization of the excited state through electron delocalization involving both components .
properties
IUPAC Name |
4-methyl-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLLSSGOPIGKDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20292061 | |
Record name | 4-Methyl-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20292061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-nitrobenzoic acid | |
CAS RN |
27329-27-7 | |
Record name | 27329-27-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80180 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyl-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20292061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-2-nitrobenzo200000031436 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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